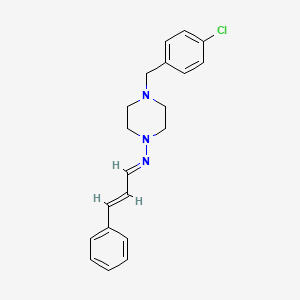

![molecular formula C14H18ClNO3S B5532797 4-{[(2-chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5532797.png)

4-{[(2-chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-{[(2-Chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol involves several key steps, including ring-opening reactions, functional group transformations, and cyclization processes. For instance, the functionalized fluorinated arylethers by ring-opening of 1,2,3,4-tetrafluorodibenz[b,f][1,4]oxazepine exemplify the type of synthetic strategies that might be applied to the synthesis of such compounds, highlighting the importance of acid chloride reactions and partial hydrolysis processes in the generation of intermediate compounds (Doherty et al., 2003).

Molecular Structure Analysis

The molecular structure of 4-{[(2-Chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol and related compounds can be elucidated through various spectroscopic and crystallographic techniques. For example, the synthesis and crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione ethyl acetate solvate provides insights into the structural aspects of similar compounds, showcasing how single-crystal X-ray diffraction can be used to determine molecular geometries and intermolecular interactions (Xue et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of 4-{[(2-Chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol include its reactivity towards various reagents and its ability to undergo transformation into other chemically significant entities. An example of related research is the convenient synthesis of 6-substituted-2-chloro-5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinolines and N-acylated-3-chlorodibenz[b,e][1,4]oxazepin-11(5H)-ones, which outlines synthetic routes and highlights the reactivity of similar molecular frameworks (Chung et al., 1997).

Physical Properties Analysis

The physical properties of 4-{[(2-Chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol, such as melting point, solubility, and crystalline structure, play a crucial role in its application and handling. Research on compounds like the synthesis and characterization of some new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil and study of their biological activity can offer comparative data on physical characteristics, including melting points and solubility profiles (Mohammad et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties of 4-{[(2-Chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol, such as reactivity, stability under various conditions, and interaction with different chemical reagents, is essential for its application in synthesis and other chemical processes. Studies like the efficient synthesis of (S)-4-phthalimido-1,3,4,5-tetrahydro-8-(2,6-dichlorobenzyloxy)-3-oxo-2H-2-benzazepin-2-acetic acid (PHt-Hba(2,6-Cl2-Bn)-Gly-OH) provide insights into the reactivity and chemical stability of structurally related compounds, illustrating the methodologies for enhancing yield and selectivity in synthesis (Casimir et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

Given the lack of available information on “4-{[(2-chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially uncover new applications for this compound in various fields .

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-1-(6-hydroxy-1,4-oxazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3S/c15-13-4-2-1-3-11(13)9-20-10-14(18)16-5-6-19-8-12(17)7-16/h1-4,12,17H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRJRQVOQADPHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CSCC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5532730.png)

![3-(3-chloro-4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5532737.png)

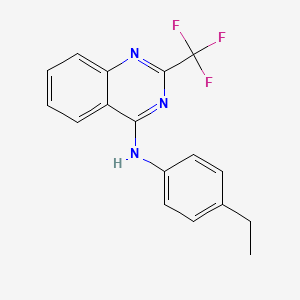

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methyl-2-pyridinyl)urea](/img/structure/B5532745.png)

![2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)

![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5532754.png)

![4-tert-butyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5532767.png)

![[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl](pyridin-2-yl)methanone](/img/structure/B5532772.png)

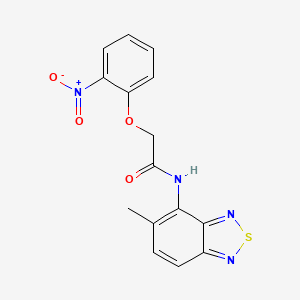

![6-methyl-2-({4-[2-(methylsulfonyl)ethyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5532789.png)

![4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5532820.png)

![N-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5532826.png)